2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol
Description
2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol is a spirocyclic heterocyclic compound featuring a fused pyrazolo-oxazine core linked to a piperidine ring. The molecule contains key substituents:
- A 7-methoxy group on the benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold.
- An isopropyl group on the spiro-linked piperidine ring.
- A 4-methylphenol moiety at the 2-position.
Spirocyclic systems, including pyrazolo-oxazines, are of significant interest in medicinal chemistry due to their ability to interact with biological targets, such as enzymes or receptors, with high specificity .
Properties
IUPAC Name |
2-(7-methoxy-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-16(2)27-12-10-25(11-13-27)28-21(18-6-5-7-23(30-4)24(18)31-25)15-20(26-28)19-14-17(3)8-9-22(19)29/h5-9,14,16,21,29H,10-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLBIXVJPDBDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: Halogenated aryl groups (e.g., 4-chlorophenyl in , 4-fluorophenyl in ) are associated with antimicrobial properties, likely due to enhanced electrophilicity and membrane interaction. Methoxy groups (as in the target compound and ) improve metabolic stability by reducing oxidative degradation . Phenol moieties (e.g., 4-methylphenol in the target compound) may confer antioxidant activity or serve as hydrogen-bond donors for target binding .
The isopropyl group on the piperidine ring in the target compound may introduce steric hindrance, altering binding kinetics relative to unsubstituted spiro rings .
Synthetic Accessibility: Microwave-assisted synthesis (used for spiro-indolinones in ) improves yields (~70–85%) compared to conventional methods (~50–60%). This methodology could be adapted for the target compound to optimize efficiency.
Pharmacological and Physicochemical Comparisons
Table 2: Physicochemical Properties
Discussion:
- The target compound’s higher LogP (3.5–4.0) compared to benzoxazin-5(5H)-ones (2.5–3.0) suggests superior membrane permeability, critical for CNS-targeted therapeutics.
- The presence of a phenolic -OH (hydrogen bond donor) may improve solubility in polar solvents relative to non-phenolic analogues (e.g., ).
Q & A
Q. What are the key synthetic challenges in preparing 2-(1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol, and how can they be addressed methodologically?
The synthesis involves multi-step reactions, including spirocyclization and functional group incorporation. Key challenges include controlling stereochemistry and minimizing side reactions. Methodological solutions:
- Use catalysts like triethylamine to stabilize intermediates during cyclization .
- Optimize solvent polarity (e.g., ethanol or DMF) to enhance reaction rates and yields .
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. Which analytical techniques are critical for confirming the structural integrity of this spiro compound?
Structural validation requires orthogonal techniques:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to assign protons and carbons in the spiro core and substituents .
- X-ray crystallography to resolve bond angles and confirm spirojunction geometry .
- High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .
Q. What preliminary assays are recommended to assess the compound's biological activity?
Initial screening should focus on target-agnostic assays:
- Enzyme inhibition profiling (e.g., kinase or phosphodiesterase panels) due to the compound's heterocyclic motifs .
- Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- In silico docking to predict binding affinity for receptors like GPCRs or nuclear hormone receptors .
Advanced Research Questions
Q. How can reaction yields be improved for the spirocyclization step, and what factors influence regioselectivity?
Yield optimization strategies:
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to stabilize transition states .
- Temperature gradients : Use controlled heating (80–120°C) to suppress byproduct formation .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of oxazine intermediates .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Contradictions often arise from solvation effects or conformational flexibility. Mitigation steps:
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
SAR optimization requires systematic substituent variation:
- Substituent libraries : Synthesize analogs with modified isopropyl, methoxy, or methylphenol groups .
- Pharmacophore mapping : Use 3D-QSAR models to correlate substituent positions with activity .
- Bioisosteric replacement : Replace the pyrazolo-oxazine core with thiazole or imidazole to probe electronic effects .
Table 1 : Example SAR Trends in Analogous Spiro Compounds
| Substituent Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Methoxy → Ethoxy | ↑ Lipophilicity, ↓ solubility | |
| Isopropyl → Cyclopropyl | ↑ Metabolic stability | |
| Methylphenol → Fluorophenol | ↑ Target binding affinity |
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Preclinical models must balance translatability and ethical considerations:
- Rodent models : Assess oral bioavailability and hepatic clearance via LC-MS plasma profiling .
- Zebrafish embryos : High-throughput screening for acute toxicity and developmental effects .
- Tissue-specific microdialysis : Measure blood-brain barrier penetration for neuroactive candidates .
Methodological Notes
- Data Reproducibility : Cross-validate synthetic protocols using independent labs and batch-to-batch NMR comparisons .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Refinement, Replacement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
